Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate
Overview
Description
Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate (MADPP) is a synthetic compound that has been studied extensively for its potential applications in scientific research. MADPP has been found to have a variety of biochemical and physiological effects, as well as potential advantages and limitations for laboratory experiments.
Scientific Research Applications
- Synthesis of Carpatamides
- Scientific Field: Organic Chemistry
- Application Summary: Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate is used as a precursor in the synthesis of carpatamides A–D, which are natural products isolated from marine-derived Streptomyces sp .
- Methods of Application: The compound is synthesized from 2,4-dimethoxybenzoic acid through decarboxylative iodination and Pd (II)-catalyzed Heck reaction .
- Results: The title compound was synthesized in a good yield .
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Synthesis of Bevantolol
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: 3,4-Dimethoxyphenethylamine, a compound closely related to Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate, is used in the synthesis of Bevantolol .
- Methods of Application: The specific synthesis process is not detailed, but it likely involves complex organic reactions .
- Results: Bevantolol is a beta blocker used for the treatment of hypertension and angina pectoris .
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Gastric Mucosal Protective Activity
- Scientific Field: Pharmacology
- Application Summary: A compound similar to Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate, known as N-ethyl-N’-propyl urea, has been found to have potent gastric mucosal protective activity .
- Methods of Application: The compound was tested on acute gastric lesions and duodenal ulcers in rats .
- Results: The compound showed significant protective effects against these conditions .
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Synthesis of α-methyl-dopa
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: 3,4-Dimethoxyphenylacetone, a compound closely related to Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate, is used in the synthesis of α-methyl-dopa .
- Methods of Application: The specific synthesis process is not detailed, but it likely involves complex organic reactions .
- Results: α-methyl-dopa is an important nonproteogenic α-amino acid for pharmaceutical applications .
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Antiviral Activity
- Scientific Field: Pharmacology
- Application Summary: 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, which are closely related to Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate, have been reported as antiviral agents .
- Methods of Application: The specific methods of application are not detailed, but it likely involves in vitro testing .
- Results: Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
properties
IUPAC Name |
methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-15-10-5-4-8(6-11(10)16-2)9(13)7-12(14)17-3/h4-6,9H,7,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDHEFCLHFWWJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)OC)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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